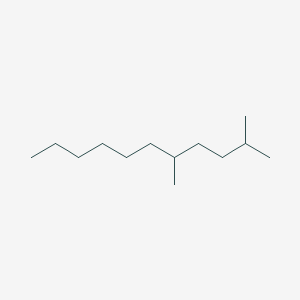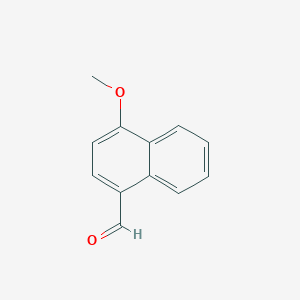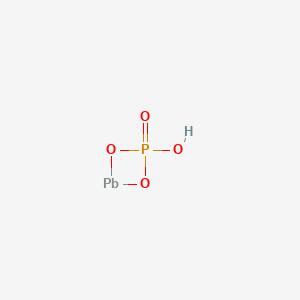
3-(Bromomethyl)cyclopentene
Übersicht
Beschreibung
3-(Bromomethyl)cyclopentene is an organic compound with the molecular formula C6H9Br It is a brominated derivative of cyclopentene, characterized by the presence of a bromomethyl group attached to the cyclopentene ring
Wirkmechanismus
Target of Action
The primary target of 3-(Bromomethyl)cyclopentene is the alkene in organic compounds . The compound acts as a brominating agent , introducing a bromine atom into the organic molecule .
Mode of Action
This compound interacts with its targets through a radical reaction . Specifically, it undergoes allylic bromination , a process where bromination occurs at the position next to the alkene . This reaction is facilitated by N-bromosuccinimide (NBS) in the presence of light or peroxide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bromination pathway . The compound introduces a bromine atom into the organic molecule, resulting in the formation of an allylic bromide . This process can lead to various downstream effects, depending on the specific organic compound involved.
Result of Action
The primary result of the action of this compound is the formation of an allylic bromide . This is a type of organic compound where a bromine atom is attached to an allylic carbon, i.e., a carbon atom adjacent to a carbon-carbon double bond . The formation of allylic bromides can lead to various molecular and cellular effects, depending on the specific organic compound involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light or peroxide can facilitate the allylic bromination process . Moreover, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemical substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)cyclopentene typically involves the bromination of cyclopentene. One common method is the addition of bromine to cyclopentene in the presence of a radical initiator or under UV light, which facilitates the formation of the bromomethyl group. The reaction can be carried out in solvents such as carbon tetrachloride or chloroform to stabilize the intermediates and control the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where cyclopentene is reacted with bromine in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bromomethyl)cyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form bromomethylcyclopentanone or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents such as water or ethanol.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like carbon tetrachloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution Reactions: Alcohols, amines, thiols.
Addition Reactions: Dihalides, halohydrins.
Oxidation Reactions: Ketones, aldehydes.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)cyclopentene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Cyclopentene: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)cyclopentene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
3-(Hydroxymethyl)cyclopentene: Contains a hydroxymethyl group, making it more suitable for reactions involving hydrogen bonding and polar interactions.
Uniqueness: 3-(Bromomethyl)cyclopentene is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications, offering versatility and efficiency in the preparation of complex molecules.
Eigenschaften
IUPAC Name |
3-(bromomethyl)cyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1,3,6H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVAWVNHECPISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338422 | |
| Record name | 3-(bromomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17645-61-3 | |
| Record name | 3-(bromomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B103370.png)






